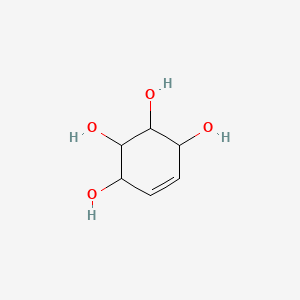

Conduritol B

描述

Conduritol B is a natural product found in Leptadenia arborea, Asclepias curassavica, and Cynanchum bungei with data available.

Structure

3D Structure

属性

分子式 |

C6H10O4 |

|---|---|

分子量 |

146.14 g/mol |

IUPAC 名称 |

cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H |

InChI 键 |

LRUBQXAKGXQBHA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(C(C(C1O)O)O)O |

产品来源 |

United States |

Conduritol B: Historical Context and Academic Significance in Research

Early Discovery and Initial Biochemical Characterization of Conduritols

The story of conduritols began in 1908 when K. Kübler first isolated a naturally occurring cyclitol from the bark of the Marsdenia condurango vine. This compound was named "conduritol". metu.edu.trwikipedia.org This initial discovery paved the way for the identification of a family of related compounds. Conduritols are unsaturated cyclitols, specifically 1,2,3,4-cyclohexenetetrols, and exist as six possible diastereomers (A, B, C, D, E, and F) due to the different spatial arrangements of their hydroxyl groups. metu.edu.treurekaselect.com Of these, only Conduritol A and Conduritol F have been identified as naturally occurring. metu.edu.tr

Early biochemical studies revealed the potential of conduritol derivatives as inhibitors of glycosidases, a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. rsc.orgsci-hub.st This inhibitory activity stems from their structural similarity to the natural substrates of these enzymes.

Evolution of Conduritol B and its Derivatives as Biochemical Research Tools

While not found in nature, the synthetic availability of this compound and its derivatives has made them invaluable tools in biochemical research. A pivotal derivative is this compound epoxide (CBE), which has been extensively used as a potent and irreversible inhibitor of specific glycosidases. medchemexpress.comnih.govacs.org CBE functions as a mechanism-based inhibitor, meaning it is chemically transformed by the target enzyme's catalytic machinery into a reactive species that then forms a stable, covalent bond with an amino acid residue in the enzyme's active site, leading to irreversible inactivation. nih.govebi.ac.uk

The development of synthetic routes to access both enantiomers of this compound and its derivatives has been a significant focus for organic chemists. researchgate.netnih.govacs.orgrsc.org These synthetic efforts have provided researchers with a consistent supply of these powerful biochemical probes. The ability to introduce modifications to the conduritol scaffold, such as the creation of conduramine derivatives where a hydroxyl group is replaced by an amino group, has further expanded their utility in studying enzyme function and as building blocks for other complex molecules. researchgate.netthieme-connect.com

Classification and Structural Relationships within the Cyclitol Family

This compound belongs to the broader class of compounds known as cyclitols, which are carbocyclic polyols. metu.edu.trresearchgate.net This family also includes important molecules like inositols and quercitols. metu.edu.trresearchgate.net Conduritols are specifically defined as cyclohex-5-ene-1,2,3,4-tetrols. wikipedia.org

The six diastereomers of conduritol are designated A, B, C, D, E, and F. eurekaselect.com These isomers differ in the stereochemistry of their four hydroxyl groups relative to the plane of the cyclohexene (B86901) ring. This compound is unique among the chiral conduritols as it lacks a cis-vicinal diol pair, a structural feature that influences its synthesis and chemical reactivity.

The structural relationship between conduritols and their epoxides is crucial to their function as enzyme inhibitors. This compound epoxide, for instance, is a racemic mixture of 1-L-1,2-anhydro-myo-inositol and 1-D-1,2-anhydro-myo-inositol. ebi.ac.uk The epoxide ring introduces a strained three-membered ring that is susceptible to nucleophilic attack by amino acid residues in the active site of glycosidases.

| Isomer | Stereochemistry | Natural Occurrence |

| Conduritol A | meso | Yes |

| This compound | chiral | No |

| Conduritol C | chiral | No |

| Conduritol D | chiral | No |

| Conduritol E | chiral | No |

| Conduritol F | chiral | Yes |

Academic Role of this compound in Glycoscience and Enzymology

This compound and its derivatives, particularly this compound epoxide (CBE), have played a significant academic role in advancing our understanding of glycoscience and enzymology. medchemexpress.com

Mechanism-Based Inhibition: CBE is a classic example of a mechanism-based inhibitor and has been instrumental in elucidating the catalytic mechanisms of retaining glycosidases. nih.govacs.orgebi.ac.uk By forming a covalent bond with the catalytic nucleophile of the enzyme, CBE allows for the identification of this key active site residue. nih.govebi.ac.uk This has been particularly important in the study of human acid β-glucosidase (glucocerebrosidase), the enzyme deficient in Gaucher disease. ebi.ac.uknih.govembopress.org

Enzyme Active Site Probing: The specific and irreversible nature of CBE's binding has made it a valuable tool for titrating the number of active enzyme molecules in a preparation, allowing for the determination of accurate kinetic parameters such as the catalytic rate constant (kcat). nih.gov

Creation of Disease Models: The ability of CBE to inhibit glucocerebrosidase has been utilized to create animal and cellular models of Gaucher disease. nih.govbiosynth.com These models are crucial for studying the pathophysiology of the disease and for testing potential therapeutic strategies.

Distinguishing Enzyme Activities: In complex biological systems, it can be challenging to differentiate the activities of multiple glycosidases. Competitive activity-based protein profiling (ABPP) using probes in conjunction with inhibitors like CBE allows for the direct visualization and identification of specific glycosidase targets. nih.gov

Advanced Synthetic Methodologies for Conduritol B and Its Stereoisomers

Total Synthesis Strategies for Conduritol B and Related Cyclitols

The synthesis of conduritols, a class of cyclohexenetetrols, has been a subject of extensive research. ebi.ac.uk These compounds are valuable precursors for synthesizing various bioactive molecules. acs.org

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic methods, which combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis, have proven to be powerful strategies for accessing enantiopure conduritols. A key approach involves the enzymatic resolution of racemic conduritol derivatives. For instance, the enzymatic resolution of a diacetoxy this compound derivative, derived from p-benzoquinone, allows for the preparation of optically pure azido-conduritol B and its enantiomer. This method is scalable and avoids the need for purification of intermediates, with simple recrystallization yielding the pure product in the final step.

Another successful chemoenzymatic strategy involves the use of microbial oxidation of halobenzenes to produce enantiopure unsaturated cyclic cis-diols, which serve as chiral starting materials for conduritol synthesis. acs.org Furthermore, enzymes like Candida rugosa lipase (B570770) (CRL) and Pseudomonas cepacia lipase (PCL) have been employed for the efficient enzymatic resolution of this compound and C derivatives, providing access to all possible enantiomeric pairs of conduritol stereoisomers. acs.org These enzymatic reactions, often conducted in phosphate (B84403) buffer, are crucial for achieving high enantiopurity. acs.orgacs.org

| Enzyme | Substrate | Outcome | Reference |

| Candida rugosa lipase (CRL) | This compound diacetate derivative | Enantiomeric resolution | acs.org |

| Pseudomonas cepacia lipase (PCL) | This compound diacetate derivative | Enantiomeric resolution | acs.org |

| Bacterial epoxide hydrolases | (±)-2,3-disubstituted oxiranes | Deracemization | chemrxiv.org |

Stereoselective and Enantiopure Synthesis of this compound

The stereoselective synthesis of this compound and its isomers is crucial for their application in biological studies. Various strategies have been developed to achieve high levels of stereocontrol. One approach starts from readily available chiral materials like sugar alcohols or diethyl L-tartrate. acs.org Another powerful method is the desymmetrization of myo-inositol, a meso compound, to generate enantiomerically pure intermediates. acs.orgrsc.org

Ring-closing metathesis (RCM) has emerged as a versatile tool in the synthesis of cyclitols. thieme-connect.com For example, a formal total synthesis of both enantiomers of cyclophellitol (B163102) and (-)-conduritol-B has been achieved using an intramolecular sulfinyl group as a nucleophile for vicinal functionalization of a diene, followed by a stereoselective RCM reaction. researchgate.net Similarly, short stereoselective syntheses of various cyclitols, including this compound derivatives, have been accomplished using a diastereodivergent organometallic addition to a D-xylose-derived aldehyde, followed by RCM. thieme-connect.com

Dynamic kinetic asymmetric transformations (DYKAT) have also been applied to the synthesis of conduritol derivatives, allowing for the conversion of a racemic starting material into a single enantioenriched product in high yield. chemrxiv.org

Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes continues to expand the accessibility and diversity of this compound derivatives. A practical route for preparing azido- and amino-myo-inositols and azido-conduritol B derivatives starts from p-benzoquinone. This method allows for the selective introduction of nitrogen-containing functional groups at four of the six possible positions on the cyclitol ring.

Another innovative approach involves a sulfur-mediated synthesis, which provides a general procedure for obtaining enantiopure (+)-conduritol B and (-)-conduritol F derivatives. Furthermore, a common-intermediate strategy has been developed for the synthesis of conduritols and inositols via β-hydroxy cyclohexenylsilanes, showcasing the versatility of organosilicon chemistry in this field. jst.go.jp The synthesis of bromo-conduritol-B has been achieved through the bromination of bromo-1,4-benzoquinone followed by reduction and acetylation. metu.edu.tr

Chemical Modifications and Derivatization Strategies of this compound

The chemical modification of this compound is essential for creating probes to study enzyme mechanisms and for developing potential therapeutic agents.

Synthesis of this compound Epoxide and Other Reactive Analogs

This compound epoxide is a well-known, mechanism-based inhibitor of several glycosidases. universiteitleiden.nlebi.ac.uk Its synthesis is a key step in the development of activity-based probes. A systematic approach to the synthesis of aminoinositols and 1,2-diaminoinositols starts from tetra-O-benzylthis compound epoxide. nih.gov This method relies on the regio- and stereocontrolled azidolysis of the epoxide to produce trans-adducts, which can then be converted to the corresponding cis-adducts. nih.gov

The synthesis of this compound aziridine (B145994), another important reactive analog, has also been reported. researchgate.net These epoxides and aziridines are powerful tools for studying retaining glycosidases, as they form covalent bonds with the active site nucleophile of the enzyme. universiteitleiden.nluniversiteitleiden.nl The synthesis of these reactive analogs often involves the epoxidation of the double bond in a protected conduritol derivative, for example, using m-chloroperoxybenzoic acid (mCPBA). researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Tetra-O-benzylthis compound | mCPBA | Tetra-O-benzylthis compound epoxide | nih.govresearchgate.net |

| Tetra-O-benzylthis compound epoxide | Sodium azide (B81097) | Azidoinositol derivatives | nih.gov |

| Protected conduritol | mCPBA, then NaN3, then LiAlH4 | This compound aziridine | researchgate.net |

Preparation of this compound-Based Probes for Enzymatic Studies

This compound-based probes are invaluable for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function in complex biological systems. universiteitleiden.nl These probes are typically designed with a reactive "warhead," such as an epoxide or aziridine, that covalently modifies the target enzyme, and a reporter tag, like a fluorophore or biotin (B1667282), for detection. universiteitleiden.nluva.nl

This compound epoxide itself can be considered a simple activity-based probe. universiteitleiden.nl More sophisticated probes have been developed by attaching fluorescent tags, such as BODIPY, to the cyclitol scaffold. uva.nl These fluorescently labeled probes allow for the in situ and in vivo visualization of active β-glucosidases. uva.nl The design and synthesis of these probes often involve multi-step sequences to introduce the desired functionalities while maintaining the correct stereochemistry for enzyme recognition. The development of these tools has been instrumental in understanding the role of glycosidases in health and disease, including lysosomal storage disorders like Gaucher disease. ebi.ac.ukuni-graz.at

Regioselective Functionalization of the this compound Scaffold

The synthesis of diverse and complex molecules from a common starting material is a cornerstone of modern organic chemistry. This compound, with its cyclohexene (B86901) core and four hydroxyl groups, presents a versatile scaffold for the synthesis of a wide array of biologically significant compounds, including cyclitols and pseudosugars. oup.com The key to unlocking this potential lies in the ability to selectively functionalize specific positions on the conduritol framework, a process known as regioselective functionalization. This control is crucial as the biological activity of conduritol derivatives is often highly dependent on the precise three-dimensional arrangement of their functional groups. vulcanchem.com

The primary challenge in modifying the this compound scaffold is differentiating among its four secondary hydroxyl groups and the carbon-carbon double bond. Chemists have developed several sophisticated strategies to achieve this, primarily focusing on the inherent electronic and steric differences within the molecule. These methodologies allow for the controlled introduction of new functionalities, paving the way for the synthesis of targeted derivatives. The main approaches include the functionalization of the alkene moiety, most notably through epoxidation, and the selective derivatization of the distinct hydroxyl groups.

Functionalization via Epoxide Ring-Opening

A prevalent and highly effective strategy for the regioselective functionalization of this compound involves the initial epoxidation of its cyclohexene double bond to form this compound Epoxide (CBE). vulcanchem.comscbt.com This strained three-membered ring is highly susceptible to nucleophilic attack, and the subsequent ring-opening reaction is the basis for introducing a wide variety of functional groups in a regio- and stereocontrolled manner. scbt.comuniversiteitleiden.nl

CBE itself is a potent, irreversible inhibitor of certain glycosidase enzymes. vulcanchem.comuniversiteitleiden.nl Its synthetic utility stems from the fact that the epoxide ring can be opened by a diverse range of nucleophiles, including azides, amines, and alcohols. scbt.comacs.org The regioselectivity of this ring-opening is influenced by both steric and electronic factors, as well as the specific reaction conditions employed. scbt.com This allows for the targeted synthesis of specific regioisomers. For instance, the acid-catalyzed nucleophilic attack on the epoxide can lead to the formation of a covalent adduct with an enzyme, effectively disabling it. universiteitleiden.nlacs.org

A systematic approach to synthesizing aminoinositols and 1,2-diaminoinositols has been demonstrated starting from tetra-O-benzylthis compound epoxide. acs.orgnih.gov The methodology relies on the regio- and stereocontrolled azidolysis of the epoxide to yield trans-adducts. acs.orgnih.gov For example, the synthesis of this compound aziridine, a broad-spectrum glucosidase inhibitor, can be achieved by opening the epoxide ring of a protected this compound with an azide nucleophile. universiteitleiden.nluniversiteitleiden.nl This is followed by mesylation of the resulting hydroxyl group and a subsequent Staudinger ring-closure to form the aziridine ring. universiteitleiden.nl

The following table summarizes the regioselective opening of protected this compound Epoxide with an azide nucleophile under specific conditions, which is a key step in the synthesis of amino cyclitol derivatives.

| Starting Material | Reagents and Conditions | Nucleophile | Products (Regioisomers) | Yield | Reference |

|---|---|---|---|---|---|

| Tetra-O-benzylthis compound epoxide | NaN3, NH4Cl, EtOH/H2O, reflux | Azide (N3-) | scyllo-azido alcohol and myo-azido alcohol | 95% (combined) | acs.org, nih.gov |

| Perbenzylated this compound Epoxide | NaN3, MeCN, 2 N LiClO4 | Azide (N3-) | Azido alcohol precursor to this compound aziridine | 91% (over three steps) | universiteitleiden.nl, researchgate.net |

Selective Derivatization of Hydroxyl Groups

Beyond functionalizing the double bond, achieving regioselectivity among the four hydroxyl groups is a significant synthetic challenge. The different spatial orientations of these groups (axial vs. equatorial) can be exploited to achieve selective reactions. unisi.it Factors such as the steric hindrance of the electrophile and the nature of the base used can direct substitution to the more accessible hydroxyl group. unisi.it

Enzymatic reactions have proven to be exceptionally powerful tools for achieving high regioselectivity. nih.govacs.org Lipases, for instance, can catalyze the acylation or hydrolysis of conduritol derivatives with remarkable specificity, allowing for the differentiation of hydroxyl groups that would be difficult to distinguish using conventional chemical methods. acs.orgnih.gov The synthesis of all possible enantiomeric pairs of conduritol stereoisomers has been accomplished through the efficient enzymatic resolution of this compound and C derivatives, followed by stereospecific reactions like the Mitsunobu reaction. nih.govacs.org

Another strategy involves the use of protecting groups. By carefully choosing protecting groups and reaction conditions, it is possible to selectively protect one or more hydroxyl groups, leaving the others available for further transformation. For example, the formation of cyclic acetals or ketals can protect a cis-diol, allowing for reactions to occur at the remaining trans-disposed hydroxyl groups. Devaraj et al. conducted in-depth studies on the selective protection of hydroxyl groups on related scaffolds, demonstrating that derivatization can be controlled based on the hydroxyl group's orientation and the reaction type (e.g., acylation, etherification). unisi.it

The table below provides examples of selective reactions targeting the hydroxyl groups of this compound or its derivatives.

| Substrate | Reaction Type | Reagents and Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| This compound Derivative (diacetate) | Enzymatic Hydrolysis | Lipase from Candida rugosa, phosphate buffer (pH 7) | Enantioselective hydrolysis to yield enantiopure conduritol derivatives. | acs.org |

| L-Quebrachitol Derivative | Chemoselective Demethylation | AlCl3, n-Bu4NI, CH3CN | Selective cleavage of a methyl ether in the presence of a cyclohexylidene protecting group, yielding a specific hydroxyl group. | oup.com |

| This compound | Mitsunobu Reaction | DEAD, PPh3, ArCOOH | Stereo- and regioselective inversion of a specific hydroxyl group. | nih.gov, acs.org |

Through these advanced synthetic methodologies, the this compound scaffold serves as a versatile platform for generating a rich diversity of stereoisomers and functionalized derivatives. The strategic application of epoxide ring-opening reactions, enzymatic resolutions, and selective protection schemes allows chemists to precisely manipulate the molecule's structure, enabling the synthesis of novel compounds for biological evaluation and as intermediates for other complex natural products. metu.edu.tr

Biosynthesis, Natural Occurrence, and Isolation Studies of Conduritol B

Pathways of Conduritol Biosynthesis in Biological Systems

The biosynthesis of conduritols is a complex enzymatic process. The most widespread and important precursor for this family of compounds is myo-inositol, which itself is derived from D-glucose. nih.gov The metabolic pathways involve the conversion of myo-inositol into its various stereoisomers and derivatives through processes like epimerization and methylation. nih.gov While the precise, step-by-step enzymatic pathway leading directly to Conduritol B in nature is not fully elucidated, the synthesis of related compounds provides a strong model.

For example, the synthesis of scyllo-inositol, another inositol (B14025) stereoisomer, can be achieved from myo-inositol by an NADP+-dependent epimerase. guildhe.ac.uk Furthermore, certain bacteria like Bacillus subtilis are known to metabolize myo-inositol, with scyllo-inositol as an intermediate. wikipedia.org It is hypothesized that similar enzymatic transformations, including dehydration and reduction reactions on an inositol core, lead to the formation of the various conduritol isomers, including this compound. acs.orgnih.gov The synthesis of other cyclitols often proceeds via a conduritol intermediate, highlighting the central role of these compounds in cyclitol metabolism. wikipedia.orgmdpi.com

Identification and Characterization of Natural Sources of Conduritols

Conduritols are found in a variety of organisms, including plants, fungi, and bacteria. researchgate.net The first conduritol (Conduritol A) was isolated in 1908 by K. Kübler from the bark of the vine Marsdenia cundurango (now known as Ruehssia cundurango subsp. cundurango). ebi.ac.ukmetu.edu.tr While Conduritol A and Conduritol F are the most abundant in nature, this compound has also been identified from natural sources. metu.edu.tr

This compound has been isolated from the leaves of the African plant Secamone africana. researchgate.net Other plants, such as Gymnema sylvestre, are known producers of Conduritol A. google.com Fungi and bacteria are also sources; for instance, Streptomyces species are known to produce various carba-sugars, including gabosines and the antibiotic validamycin, which are structurally related to conduritols. jst.go.jp

Table 1: Selected Natural Sources of Conduritols

| Organism | Family | Compound(s) Identified |

| Ruehssia cundurango subsp. cundurango (Marsdenia cundurango) | Apocynaceae | Conduritol A ebi.ac.ukmetu.edu.trgoogle.com |

| Secamone africana | Apocynaceae | This compound researchgate.net |

| Gymnema sylvestre | Apocynaceae | Conduritol A google.com |

| Crysanthemum Leucanthemum | Asteraceae | Conduritol F (L-Leucanthemitol) metu.edu.tr |

| Streptomyces sp. | Streptomycetaceae | Gabosines, Validamycin (related carba-sugars) jst.go.jp |

Methodologies for Extraction and Purification of this compound from Natural Extracts

The isolation of this compound from natural sources follows established phytochemical procedures. The general process involves solvent extraction, followed by fractionation and purification using chromatography. nih.gov

For the isolation of this compound from the leaves of Secamone africana, the plant material was sequentially extracted with dichloromethane (B109758) and methanol (B129727). researchgate.net The methanol extract, which showed higher biological activity, was then subjected to further separation. researchgate.net These purification steps typically involve various chromatographic techniques. nih.gov Column chromatography is often used for initial separation, followed by methods with higher resolution like high-performance liquid chromatography (HPLC) to achieve pure compounds. researchgate.netnih.gov The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Ecological and Physiological Roles of Conduritols in Producing Organisms

The functions of conduritols in the organisms that synthesize them are diverse and not fully understood. In plants, these cyclitols are believed to play a role in stress response and defense. researchgate.net Their accumulation can be a response to abiotic stresses like salt or water scarcity, where they act as osmoregulators. researchgate.net They may also function as antifeedants or antibiotics, protecting the plant from herbivores and microbial pathogens. metu.edu.trresearchgate.net The presence of conduritols in bark suggests a protective function. metu.edu.tr

In microorganisms, such as Streptomyces, related compounds like validamycin are used as antibiotics, indicating a role in chemical warfare against competing microbes for resources. jst.go.jp The structural similarity of conduritols to inositols, which are crucial for cellular signaling and membrane structure, suggests they may act as metabolic inhibitors. nih.govmetu.edu.tr For example, this compound epoxide, a derivative, is a known irreversible inhibitor of β-glucosidase enzymes. nih.gov This inhibitory action could disrupt the metabolism of competing organisms or play a role in the producing organism's own physiological regulation.

Mechanistic Enzymology of Conduritol B As a Glycosidase Inhibitor

Detailed Kinetic Analysis of Conduritol B-Enzyme Interactions

The interaction between this compound epoxide and target glycosidases is characterized by a time-dependent, irreversible inactivation process that follows specific kinetic patterns. This process begins with the formation of a reversible enzyme-inhibitor complex, which then proceeds to an irreversible covalent modification. nih.gov

This compound epoxide functions as a mechanism-based, irreversible inhibitor of retaining glycosidases. universiteitleiden.nlnih.gov This mode of inhibition is contingent on the enzyme's own catalytic mechanism. Retaining glycosidases operate via a Koshland double-displacement mechanism, which involves the formation of a covalent glycosyl-enzyme intermediate. universiteitleiden.nloup.com CBE mimics the natural substrate and enters the active site. scbt.com The enzyme's catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate (B1630785) residue, attacks the electrophilic carbon of the epoxide ring. universiteitleiden.nlnih.gov This acid-catalyzed nucleophilic attack results in the opening of the epoxide ring and the formation of a stable, covalent ester linkage between the inhibitor and the enzyme. universiteitleiden.nl This adduct is significantly more stable than the transient glycosyl-enzyme intermediate formed during normal substrate hydrolysis, leading to the irreversible inactivation of the enzyme. universiteitleiden.nlnih.gov This mechanism-based approach ensures that CBE specifically targets active enzyme molecules.

The inactivation of glycosidases by this compound epoxide is a two-step process, involving the initial reversible binding to form an enzyme-inhibitor complex (EI), characterized by the dissociation constant (Ki), followed by the irreversible covalent modification, characterized by the maximal rate of inactivation (kinact or kmax). nih.gov The inactivation process is first-order with respect to both time and inhibitor concentration. ebi.ac.uk

Kinetic studies have been performed on various enzymes, most notably human acid β-glucosidase (also known as glucocerebrosidase or GBA), which is implicated in Gaucher disease. For normal human GBA, the Ki for CBE has been determined to be 166 ± 57 μM, with a kmax of 0.051 ± 0.009 min-1. nih.gov In contrast, a mutant form of the enzyme from Type 1 Ashkenazi Jewish Gaucher disease (AJGD) patients showed a significantly higher Ki value of 839 ± 64 μM, while the kmax remained nearly the same at 0.058 ± 0.016 min-1. nih.gov This suggests that the mutation affects the initial binding of the inhibitor but not the subsequent catalytic step of covalent modification. nih.gov Other reported values for GBA include a Ki of 53 μM. tocris.com

Table 1: Kinetic Parameters for the Inhibition of Human Acid β-Glucosidase by this compound Epoxide Data sourced from a 1986 study on normal and Gaucher disease enzymes. nih.gov

| Enzyme Source | Ki (μM) | kmax (min-1) |

| Normal Human Placenta | 166 ± 57 | 0.051 ± 0.009 |

| Type 1 AJGD Spleen | 839 ± 64 | 0.058 ± 0.016 |

Irreversible and Mechanism-Based Inhibition Mechanisms

Stereochemical Basis of this compound Specificity for Glycosidase Subfamilies

The specificity of this compound epoxide's inhibitory activity is deeply rooted in its stereochemical configuration and the stereochemical requirements of the target enzyme's active site.

This compound epoxide and related cyclitol epoxides are selective inhibitors of retaining glycosidases over inverting glycosidases. universiteitleiden.nluniversiteitleiden.nl This selectivity is a direct consequence of their respective catalytic mechanisms. Retaining glycosidases utilize a two-step, double-displacement mechanism that proceeds through a covalent enzyme-substrate intermediate. oup.com CBE is designed to hijack this mechanism, leading to a stable covalent adduct. universiteitleiden.nl In contrast, inverting glycosidases employ a single-displacement mechanism where a water molecule directly attacks the substrate, promoted by general acid and general base catalysis, without forming a covalent intermediate. acs.org Because there is no catalytic nucleophile poised for covalent catalysis, these enzymes are not susceptible to inactivation by CBE.

The stereochemistry of the conduritol ring and its epoxide functional group is critical for enzyme inhibition. This compound epoxide is typically used as a racemic mixture of 1-D-1,2-anhydro-myo-inositol and 1-L-1,2-anhydro-myo-inositol. nih.gov Studies on sucrase-isomaltase have shown that only the D-enantiomer is the active inhibitor. nih.gov The enzyme's aspartate nucleophile attacks one of the epoxide carbons in a stereospecific manner, leading to the formation of a scyllo-inositol derivative upon release. nih.govebi.ac.uk This stereospecific ring-opening explains the enzyme's preference for one enantiomer. nih.gov

Furthermore, this compound epoxide possesses an element of C2 symmetry in its structure. nih.govuniversiteitleiden.nl This pseudosymmetry allows it to be recognized by the active sites of both β-glucosidases and some α-glucosidases. researchgate.netnih.govacs.org By rotating the molecule, it can mimic both α- and β-glucoside substrates, expanding its range of targets beyond what its name might suggest, including human lysosomal α-glucosidase. researchgate.netnih.gov

Preferential Inhibition of Retaining Versus Inverting Glycosidases

Structural Elucidation of this compound-Enzyme Complexes

X-ray crystallography has provided definitive, atomic-level insights into the interaction between this compound epoxide and its target enzymes. The most well-studied example is the complex with human acid β-glucosidase (GBA). oup.comebi.ac.uk

The crystal structure of GBA covalently bound to CBE was solved to a resolution of 2.0-2.4 Å. ebi.ac.ukresearchgate.net These structural studies unequivocally confirmed that the inhibitor forms a covalent ester bond with the catalytic nucleophile, Glutamate 340 (Glu340). nih.govebi.ac.ukuniversiteitleiden.nl The structure revealed that the binding of CBE does not cause a significant global conformational change in the enzyme. ebi.ac.ukresearchgate.net However, it does stabilize one of two flexible loops (residues 394-399) at the entrance of the active site in a conformation that keeps the site accessible. ebi.ac.ukresearchgate.net Analysis of the complex shows specific hydrogen bonding interactions between the hydroxyl groups of the inhibitor's cyclohexitol ring and active site residues, which helps to properly orient the epoxide for nucleophilic attack. researchgate.net

Table 2: Structural Data for Human Acid β-Glucosidase-Conduritol B Epoxide Complex

| Parameter | Value | Reference(s) |

| PDB ID | 2VT0 | rcsb.org |

| Enzyme | Human Acid β-Glucosidase (GBA/GlcCerase) | nih.govebi.ac.ukrcsb.org |

| Resolution | 2.15 Å | rcsb.org |

| Method | X-ray Diffraction | rcsb.org |

| Catalytic Nucleophile | Glu340 | nih.govebi.ac.ukresearchgate.net |

| Key Interaction | Covalent ester bond between CBE and Glu340 | nih.govuniversiteitleiden.nlresearchgate.net |

X-ray Crystallography Studies of Covalent Adducts

X-ray crystallography has been instrumental in visualizing the covalent adducts formed between this compound epoxide and glycosidases at atomic resolution. A pivotal study on human acid-β-glucosidase (GCase), the enzyme deficient in Gaucher disease, revealed the precise interactions of CBE within the active site. nih.govuq.edu.au The crystal structure of the GCase-CBE conjugate confirmed that the epoxide ring of CBE is attacked by the catalytic nucleophile, glutamate 340 (Glu340). nih.govuq.edu.au This nucleophilic attack results in the formation of a stable ester linkage between the inhibitor and the enzyme.

Furthermore, comparison of the GCase-CBE structure with that of other glycosidases, such as a plant β-D-glucan glucohydrolase, highlights both conserved and unique features of inhibitor binding. researchgate.net While the fundamental covalent modification of the catalytic nucleophile is a common theme, the specific hydrogen bonding network and other non-covalent interactions between the conduritol moiety and the active site residues can vary. researchgate.net These detailed structural snapshots are crucial for understanding the basis of enzyme specificity and for the rational design of more selective inhibitors. researchgate.net

Table 1: X-ray Crystallography Data of this compound Epoxide-Glycosidase Adducts

| Enzyme | PDB Code | Resolution (Å) | Catalytic Nucleophile | Key Findings | Reference |

|---|---|---|---|---|---|

| Human Acid-β-Glucosidase (GCase) | 1Y7V | 2.0 | Glu340 | Covalent bond formation with Glu340; stabilization of active site entrance loops. | uq.edu.au |

| Plant β-D-glucan glucohydrolase | Not specified | Not specified | Not specified | Comparison of hydrogen bonding interactions with GCase-CBE adduct. | researchgate.net |

Cryo-Electron Microscopy and NMR for Complex Characterization

While X-ray crystallography provides high-resolution static pictures, cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy offer complementary insights into the dynamic nature of enzyme-inhibitor complexes in solution.

NMR spectroscopy is a powerful technique for probing the local environment and dynamics of atoms within a molecule. nih.gov In the context of this compound inhibition, NMR can be used to characterize the formation of the covalent adduct and to monitor conformational changes in the enzyme upon inhibitor binding. nih.gov For example, 13C NMR can provide detailed information about the chemical environment of the carbon atoms in the conduritol ring and the surrounding amino acid residues. rsc.org Studies on other glycosidase inhibitors have demonstrated the utility of NMR in characterizing enzyme-ligand interactions and dynamics, providing a framework for similar investigations with this compound. nih.gov

Computational and Molecular Modeling Studies of this compound Inhibition

Computational and molecular modeling techniques provide a powerful lens through which to examine the inhibition of glycosidases by this compound at a level of detail that is often inaccessible to experimental methods alone. These in silico approaches allow for the simulation and analysis of molecular interactions, reaction pathways, and the energetic landscapes of enzyme inhibition.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanics/molecular mechanics (QM/MM) simulations are a hybrid approach that allows for the study of enzymatic reactions with high accuracy. In this method, the chemically reactive part of the system, such as the inhibitor and the key active site residues, is treated with quantum mechanics, while the rest of the protein and solvent are described by the less computationally expensive molecular mechanics force fields. researchgate.netrsc.org

QM/MM studies have been instrumental in elucidating the catalytic mechanisms of various glycosidases. researchgate.netnih.gov Although specific QM/MM simulations focusing solely on this compound are not extensively detailed in the provided results, the methodology has been applied to understand the hydrolysis of glycosidic bonds, a process that this compound inhibits. researchgate.net These simulations can map the entire reaction coordinate, including the formation of the covalent intermediate, which is mimicked by the this compound adduct. By calculating the energy barriers for each step, QM/MM can provide a detailed understanding of how inhibitors like this compound alter the catalytic landscape. nih.gov

Molecular Dynamics and Docking Analysis of Binding Interactions

Molecular dynamics (MD) simulations and molecular docking are widely used computational tools to study the binding of ligands to proteins. MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, while docking predicts the preferred binding orientation and affinity of a ligand within the active site. nih.govmdpi.com

Molecular docking studies of this compound epoxide with human acid-β-glucosidase (GCase) have shown that the inhibitor binds with high affinity to the catalytic pocket. mdpi.com These simulations have confirmed that the binding involves critical residues such as Glu235 and Glu340. mdpi.com Docking analysis has also been used to compare the binding of CBE with the natural substrate, glucosylsphingosine, revealing overlapping interaction patterns within the active site. mdpi.com

MD simulations have been employed to study the structural stability and flexibility of GCase in its native and inhibitor-bound forms. researchgate.net These simulations can reveal how the binding of this compound affects the conformational dynamics of the enzyme, including the flexible loops at the active site entrance that were identified by X-ray crystallography. uq.edu.auresearchgate.net Furthermore, MD simulations have been used to rationalize the different reactivity of various epoxide-based inhibitors and to understand how the flexibility of the inhibitor and the enzyme active site contribute to the inactivation process. researchgate.netoup.com

Table 2: Molecular Docking and Dynamics Data for this compound Epoxide

| Enzyme | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Human Acid-β-Glucosidase (GCase) | Molecular Docking (AutoDock Vina) | High binding affinity (Vina Score -5.7 kcal/mol); interaction with Glu235 and Glu340. | mdpi.com |

| Human Acid-β-Glucosidase (GCase) | Molecular Dynamics | Analysis of structural drift and residue fluctuations upon inhibitor binding. | researchgate.net |

| Retaining 1,4-xylanase | Molecular Dynamics | Provided a rationale for the differential labeling of catalytic residues by epoxyalkyl glycosides. | researchgate.net |

Prediction of Catalytic Nucleophile Interactions and Protonation

A key event in the inactivation of glycosidases by this compound epoxide is the nucleophilic attack by an active site carboxylate residue on the epoxide ring, which is facilitated by protonation of the epoxide oxygen by a nearby acidic residue. nih.govuniversiteitleiden.nl Computational methods play a crucial role in predicting and analyzing these interactions.

The identification of the catalytic nucleophile is a primary outcome of both experimental and computational studies. While early studies sometimes misidentified the nucleophile due to the promiscuity of CBE, a combination of techniques, including computational modeling, has led to the correct assignment in many glycosidases. oup.comuniversiteitleiden.nl For instance, in human GCase, Glu340 was confirmed as the catalytic nucleophile, and Glu235 as the acid/base catalyst, through a combination of mass spectrometry and X-ray crystallography, with computational models providing a framework for understanding these roles. nih.govuq.edu.au

Computational approaches can also predict the protonation states of the catalytic residues and the inhibitor. The catalytic mechanism requires the nucleophile to be deprotonated and the acid/base catalyst to be protonated. oup.com The pKa values of these residues are influenced by the microenvironment of the active site, and computational methods can be used to predict these values. The protonation of the epoxide oxygen of this compound is a critical step that increases its electrophilicity and facilitates the nucleophilic attack. universiteitleiden.nl Modeling this proton transfer event is essential for a complete understanding of the inhibition mechanism.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Conduritol B Analogs

Rational Design Principles for Conduritol B Analogs

The design of this compound analogs is guided by the goal of enhancing their therapeutic potential by improving their specificity and introducing functionalities for research purposes.

A key challenge with this compound epoxide (CBE) is its inherent pseudosymmetry, which allows it to inhibit both α- and β-glucosidases. acs.orguva.nl This lack of specificity can lead to off-target effects. nih.gov To address this, researchers have focused on introducing structural modifications that break this symmetry and favor binding to a specific class of glycosidases.

One successful strategy involves the introduction of a hydroxymethyl group at the C5 position, creating a compound known as cyclophellitol (B163102). uva.nl This modification makes cyclophellitol a closer structural mimic of β-glucose, leading to significantly higher affinity and selectivity for β-glucosidases over α-glucosidases. uva.nlnih.gov Further modifications, such as introducing a specific chemical group at the C8 carbon atom of cyclophellitol, have been shown to yield even more efficient and specific inactivation of the target enzyme glucocerebrosidase (GBA) while avoiding inhibition of the related enzyme GBA2. gaucherdiseasenews.com

Another approach to enhance specificity is the replacement of the epoxide oxygen with other functionalities. For instance, this compound aziridine (B145994), an aza-analog of CBE, has been synthesized and shown to be a modest irreversible inactivator of both β-glucosidase and yeast α-glucosidase. oup.comoup.com The rationale is that the protonated nitrogen of the aziridine ring could have a higher affinity for the negatively charged active site of glycosidases. oup.com

The table below summarizes the impact of key modifications on the specificity of this compound analogs.

| Analog | Modification | Impact on Specificity | Reference |

| Cyclophellitol | Addition of a C5-hydroxymethyl group | Increased selectivity for β-glucosidases | nih.gov, uva.nl |

| C8-substituted cyclophellitols | Addition of a chemical group at the C8 position | Enhanced specificity for GBA over GBA2 | gaucherdiseasenews.com |

| This compound aziridine | Replacement of epoxide oxygen with nitrogen | Acts as an inactivator for both α- and β-glucosidases | oup.com, oup.com |

To study enzyme activity and inhibitor engagement in complex biological systems, this compound analogs have been functionalized with reporter groups to create activity-based probes (ABPs). nih.govresearchgate.net ABPs are powerful tools that typically consist of a specificity motif (the conduritol scaffold), a reactive group (the epoxide), and a reporter tag (e.g., a fluorophore or biotin). researchgate.net

The reporter tag allows for the visualization and quantification of active enzyme molecules. For instance, fluorescently tagged cyclophellitol analogs have been developed to monitor the activity of human lysosomal retaining β-glucosidase, GBA1. acs.org These probes covalently bind to the active site of the enzyme, allowing for detection via fluorescence. nih.gov

The placement of the reporter group is critical. It is often attached at a position that extends outside the enzymatic pocket, such as the C6 position in some designs, to minimize interference with enzyme binding. uva.nl The development of these probes has enabled competitive activity-based protein profiling (ABPP), a method used to assess the in vivo target engagement and selectivity of inhibitors like CBE and its analogs. nih.gov

Modifications to Enhance Specificity Towards Target Enzymes

Synthesis and Biochemical Evaluation of this compound Analog Libraries

The systematic exploration of SAR requires the synthesis and evaluation of libraries of this compound analogs. researchgate.netrsc.org These libraries are often created through a combination of chemical synthesis and enzymatic methods, allowing for the generation of diverse structures with high stereocontrol. researchgate.net

For example, a series of dimeric conduritol and conduramine analogs were synthesized from naphthalene (B1677914) using microbial oxidation to create chiral diol intermediates. researchgate.netresearchgate.net These intermediates were then chemically modified to produce a range of analogs that were subsequently tested for their inhibitory activity against common glycosidases. researchgate.netrsc.org

The biochemical evaluation of these analog libraries typically involves screening them against a panel of glycosidases to determine their inhibitory potency (e.g., IC₅₀ values) and selectivity. acs.org For instance, a study on gluco-1H-imidazole and its analogs, including a conduritol-1H-imidazole derivative, evaluated their inhibitory activity against several glucosidases, including GBA1. acs.org The results showed that the addition of a butyl group to the conduritol-1H-imidazole scaffold significantly increased its activity against sweet almond β-glucosidase and GBA1. acs.org

The following table presents data from the biochemical evaluation of selected this compound analogs.

| Analog | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

| Conduritol-1H-imidazole | GBA1 | Effective inhibition | acs.org |

| 2-butyl-conduritol-1H-imidazole | Sweet almond β-glucosidase, GBA1 | Nanomolar inhibitor | acs.org |

| AGT4 (glucosyl-triazole derivative) | Human lysosomal α-glucosidase | 18 µM | acs.org |

| AGT14 (glucosyl-triazole derivative) | Human lysosomal α-glucosidase | 17 µM | acs.org |

Correlation of Structural Features with Enzymatic Inhibition Profiles

By analyzing the data from analog libraries, researchers can establish correlations between specific structural features and the resulting enzymatic inhibition profiles. This process is fundamental to understanding the SAR of this compound analogs. alljournals.cn

A key structural feature influencing inhibition is the stereochemistry of the hydroxyl groups on the cyclitol ring. The spatial arrangement of these groups dictates how the inhibitor fits into the enzyme's active site and interacts with key amino acid residues.

The nature of the electrophilic group is also critical. While the epoxide of CBE is effective, replacing it with an aziridine group, as in this compound aziridine, alters the inhibitory profile. whiterose.ac.uk The aziridine analog was found to be a modest inactivator of both α- and β-glucosidases, demonstrating that changes to the reactive group can modulate activity and selectivity. oup.comwhiterose.ac.uk

Furthermore, the addition of hydrophobic moieties can enhance binding affinity. For example, the synthesis of biphenyl-cyclophellitol and adamantyl-cyclophellitol, where a hydrophobic group is attached to the cyclophellitol core, resulted in compounds that were significantly more potent inhibitors of human GBA than the parent compound, CBE. gaucherdiseasenews.com

Theoretical Frameworks for Predicting this compound Analog Biochemical Activity

In addition to experimental approaches, theoretical frameworks and computational methods are increasingly being used to predict the biochemical activity of this compound analogs. nih.gov Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govresearchgate.net

These models can use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the inhibitory potency of new, unsynthesized analogs. For instance, a study on conduritol derivatives used pharmacophore and QSAR properties to analyze their potential as drug candidates. nih.gov

Molecular docking simulations provide another powerful tool for predicting biochemical activity. nih.gov These simulations model the interaction between a this compound analog and its target enzyme at the atomic level, allowing researchers to visualize the binding mode and predict the binding affinity. This information can guide the rational design of new analogs with improved properties. For example, docking studies have been used to understand the key structural features affecting the anti-neuroinflammatory activity of hamigeran B analogs, which share structural similarities with conduritols. nih.gov By understanding the binding interactions in the active site, researchers can prioritize the synthesis of compounds that are predicted to have the highest activity.

Application of Conduritol B As a Biochemical Probe in Cellular and Molecular Systems

Conduritol B as a Tool for Investigating Carbohydrate Processing Enzymes

This compound, and more specifically its epoxide derivative, this compound epoxide (CBE), are potent, irreversible inhibitors of retaining β-glucosidases. scbt.comsapphirebioscience.com They function as mechanism-based inhibitors, meaning they are chemically altered by the enzyme's own catalytic mechanism into a reactive form that then covalently bonds to a key catalytic residue in the active site. nih.govnih.gov This covalent modification leads to the irreversible inactivation of the enzyme. nih.gov

The unique bicyclic structure of this compound allows it to mimic the natural substrates of these enzymes, facilitating its entry into the active site. scbt.com Its stereochemistry is a critical factor in determining its inhibitory activity and provides researchers with insights into enzyme-substrate interactions and reaction kinetics. scbt.com

A primary target of CBE is the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase. tocris.comrndsystems.comscbt.com Inhibition of GCase by CBE leads to the accumulation of its substrate, glucocerebroside. scbt.comcaymanchem.com This specific inhibitory action has made CBE an essential tool for studying GCase function and the consequences of its deficiency. caymanchem.comprobechem.com It is important to note that this compound epoxide does not inhibit non-lysosomal glucosylceramidase or cytosolic β-glucosidase, highlighting its specificity. caymanchem.comprobechem.comcvmh.fr

The interaction between CBE and GCase follows a model that includes the formation of a reversible enzyme-inhibitor complex before the final covalent inactivation. nih.gov Kinetic studies have been instrumental in characterizing the binding affinities and inactivation rates of CBE with both normal and mutant forms of GCase. nih.gov

Perturbation of Glycosylation Pathways Using this compound

N-linked glycosylation is a crucial post-translational modification where an oligosaccharide is attached to an asparagine residue of a protein. mdpi.comwikipedia.org This process is vital for protein folding, stability, and cell-to-cell communication. mdpi.com By inhibiting key enzymes, this compound and its derivatives can be used to perturb these intricate glycosylation pathways, allowing researchers to study their downstream effects.

While this compound epoxide is a potent inhibitor of β-glucosidases, its structural symmetry allows it to also inhibit retaining α-glucosidases, although generally with lower affinity. nih.govuva.nl This broader reactivity can influence multiple glycosylation steps. The inhibition of specific glycosidases by CBE can lead to alterations in the structure of N-glycans on proteins, which can in turn trigger cellular quality control mechanisms like the endoplasmic reticulum-associated degradation (ERAD) pathway. mdpi.com

The ability of CBE to selectively inhibit mammalian GCase allows for the accumulation of its substrate, glucosylceramide, providing a chemical tool to study the cellular consequences of impaired glycosphingolipid metabolism. researchgate.net This perturbation is central to modeling certain disease states and understanding the role of these lipid pathways in cellular function.

Use of this compound in Characterizing Enzyme Deficiencies in Research Models

A significant application of this compound epoxide is in the creation of research models for Gaucher disease, a lysosomal storage disorder caused by the deficiency of glucocerebrosidase (GCase). tocris.comrndsystems.comfocusbiomolecules.com By administering CBE to animals, researchers can induce a "chemical knockout" that mimics the biochemical and, to some extent, the clinical and pathological features of the disease. sapphirebioscience.comacs.orgcapes.gov.br These models are invaluable for studying the pathophysiology of Gaucher disease and for testing potential therapeutic strategies. acs.org

For instance, treating a murine macrophage cell line with CBE has been used to establish the critical threshold of GCase activity required to prevent the storage of glucosylceramide, providing a cellular model of type I Gaucher disease. nih.gov Furthermore, neuronal in vitro models of GCase deficiency have been developed by treating mouse cerebellar granule neurons and human-induced pluripotent stem cell-derived dopaminergic neurons with CBE. nih.gov These models have been instrumental in studying the link between GCase impairment and neurodegeneration. nih.gov

The use of CBE in these models has allowed for detailed investigations into the consequences of GCase deficiency, such as the lysosomal accumulation of glucosylceramide and subsequent neuronal damage. nih.gov It has also been used to study the efficacy of potential therapeutic agents, such as pharmacological chaperones, which aim to stabilize mutant forms of GCase. acs.orggaucherdisease.orgpnas.org

Development and Application of this compound-Based Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful chemical tools used to study enzyme function directly in complex biological systems. whiterose.ac.uk These probes typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag. whiterose.ac.uk this compound epoxide has served as a foundational structure for the development of ABPs targeting retaining glycosidases. universiteitleiden.nl

Building upon the this compound scaffold, researchers have designed and synthesized more sophisticated ABPs. A notable example is the use of cyclophellitol (B163102), a close structural analog of CBE, as the reactive core. acs.org By attaching reporter tags such as fluorescent dyes (e.g., BODIPY) or biotin (B1667282) to the cyclophellitol structure, scientists have created a suite of ABPs for visualizing and isolating active glycosidases. google.complos.org

The synthesis of these probes allows for a "two-step labeling" approach where the probe first reacts with the target enzyme, and then a reporter group is attached via a chemical ligation reaction. google.com This modular design provides flexibility in the choice of reporter tag for different experimental applications. For example, fluorescently tagged ABPs are used for in situ imaging, while biotinylated ABPs are used for affinity purification and subsequent identification of the labeled enzymes.

A key application of this compound-derived ABPs is in competitive activity-based protein profiling (ABPP) to determine the target engagement of inhibitors in vitro and in vivo. nih.gov In this method, a biological sample is treated with an unlabeled inhibitor (like CBE), followed by incubation with a fluorescently labeled ABP that targets the same enzyme. nih.govresearchgate.net The degree of inhibition can be quantified by measuring the reduction in fluorescent signal from the ABP.

This competitive ABPP approach has been used to systematically assess the in vivo off-targets and selectivity of CBE in cultured cells, zebrafish larvae, and mice. nih.govnih.gov These studies have confirmed that while GCase is the primary target of CBE, at higher concentrations, it can also inhibit other glycosidases such as the non-lysosomal glucosylceramidase (GBA2) and the lysosomal α-glucosidase (GAA). nih.govnih.govuniversiteitleiden.nl The ability to monitor target engagement in living organisms provides crucial information for the development of more selective inhibitors.

Biotinylated ABPs derived from the this compound scaffold are instrumental in the proteomic profiling of glycosidases. After labeling active enzymes in a complex biological sample (e.g., cell lysate or tissue homogenate), the biotin-tagged enzymes can be enriched using streptavidin-coated beads. The captured proteins are then identified and quantified using mass spectrometry.

This proteomic approach allows for a global view of the active glycosidases present in a given sample. For example, a cocktail of biotinylated probes can be used for target enrichment, leading to the identification of multiple glycoside hydrolase family proteins. researchgate.net The development of ABPs with different specificities, such as those that can distinguish between different β-glucosidases, has been a significant advancement in this area. plos.orgwhiterose.ac.uk These powerful tools enable researchers to identify novel glycosidases and to study changes in their activity under different physiological or pathological conditions.

Table of Mentioned Compounds

| Compound Name |

| 4-methylumbelliferyl-β-d-glucopyranoside |

| Ambroxol |

| Biotin |

| BODIPY |

| This compound |

| This compound epoxide |

| Cyclophellitol |

| Glucocerebroside |

| Glucosylceramide |

| Isofagomine |

Interactive Data Table: this compound Epoxide Target Engagement

This table summarizes the inhibitory effects of this compound epoxide (CBE) on various glycosidases as determined by competitive activity-based protein profiling (ABPP) and enzymatic assays.

| Target Enzyme | Organism/System | Method | Outcome | Reference |

| Glucocerebrosidase (GCase/GBA) | Human Cells | Competitive ABPP | Primary target of CBE | nih.gov |

| Glucocerebrosidase (GCase/GBA) | Zebrafish Larvae | Competitive ABPP | Primary target of CBE | nih.gov |

| Glucocerebrosidase (GCase/GBA) | Mouse Brain | Competitive ABPP | Significantly targeted by CBE | nih.gov |

| Non-lysosomal Glucosylceramidase (GBA2) | Human Cells | Competitive ABPP | Off-target at higher CBE concentrations | nih.govnih.gov |

| Non-lysosomal Glucosylceramidase (GBA2) | Zebrafish Larvae | Competitive ABPP | Off-target at higher CBE concentrations | nih.govnih.gov |

| Lysosomal α-Glucosidase (GAA) | Human Cells | Competitive ABPP | Off-target at higher CBE concentrations | nih.govnih.gov |

| Lysosomal α-Glucosidase (GAA) | Zebrafish Larvae | Competitive ABPP | Off-target at higher CBE concentrations | nih.govnih.gov |

| Lysosomal β-Glucuronidase (GUSB) | Mouse | Enzymatic Assay | Inhibited by CBE | nih.gov |

***"}

Advanced Analytical and Spectroscopic Characterization of Conduritol B in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conduritol B Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a pivotal role in defining the stereochemistry and conformational dynamics of this compound. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships. numberanalytics.comlibretexts.org

Both ¹H and ¹³C NMR are utilized to characterize this compound. nih.govresearchgate.net The chemical shifts, coupling constants (J-values), and spin multiplicities observed in an NMR spectrum offer a wealth of structural information. libretexts.org For instance, the vicinal proton-proton coupling (³JHH) is particularly sensitive to the dihedral angle between adjacent protons, a relationship described by the Karplus equation. libretexts.org This allows researchers to deduce the relative stereochemistry of the hydroxyl groups and the conformation of the six-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Conduritol Epoxide in D₂O

| Spectrum Type | Description | Source |

| Predicted 1D NMR | ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) | Wishart Lab |

| Predicted 1D NMR | ¹³C NMR Spectrum (1D, 100 MHz, D₂O, predicted) | Wishart Lab |

| This table is based on predicted data and should be used as a guide. |

Mass Spectrometry Techniques for this compound Detection and Metabolite Profiling in Research Samples

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the detection and quantification of this compound and its metabolites in biological samples. Various MS-based methods are employed in research to study this compound and its epoxide derivative.

Gas chromatography-mass spectrometry (GC-MS) has been utilized for the untargeted metabolomic profiling of samples, which can include the identification of this compound epoxide. nih.govmdpi.com In these studies, samples are derivatized to increase volatility before being introduced into the GC system for separation and subsequent detection by a time-of-flight (TOF) mass spectrometer. nih.gov This approach allows for the comprehensive analysis of a wide range of metabolites in a single run. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers another powerful tool for the analysis of this compound and its derivatives. nih.govresearchgate.net LC-MS is well-suited for detecting less volatile compounds like lipids and can be used in a complementary fashion with GC-MS for broader metabolome coverage. nih.gov For instance, LC-MS/MS has been employed in the development of assays to screen for inhibitors of enzymes that interact with ceramide-related compounds, where this compound epoxide is a known inhibitor. biomolther.org The high sensitivity of LC-MS/MS allows for the detection of very low quantities of reaction products. biomolther.org

Furthermore, tandem mass spectrometry is the preferred method for quantifying enzyme activity in assays where this compound epoxide is used as an inhibitor, such as in the diagnosis of Gaucher disease from dried blood spots. google.com.pgnih.gov This technique provides high specificity and eliminates false positives that can occur with other methods. nih.gov

Chromatographic Methods (e.g., HPLC, GC) for this compound Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is widely used to assess the purity of this compound epoxide, with many commercial suppliers specifying a purity of ≥98% as determined by this method. In research, HPLC is also a critical component of sensitive and reproducible assays to measure the activity of enzymes like β-glucocerebrosidases. nih.gov For example, a fluorescent-based HPLC assay has been developed to measure the activity of both acid and neutral β-glucocerebrosidases, where this compound epoxide is used to inhibit the acid form, allowing for the specific measurement of the neutral enzyme's activity. nih.gov This method involves the separation of fluorescently labeled substrates and products on a normal-phase column, enabling precise quantification. nih.gov

Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is another valuable tool. scirp.orgscirp.orgasiapharmaceutics.info GC is particularly useful for the analysis of volatile compounds and can be adapted for the quantification of less volatile substances after appropriate derivatization. scirp.orgasiapharmaceutics.info GC-based methods can be developed and validated according to international guidelines to ensure accuracy, precision, and linearity for the quantification of specific analytes in various matrices. asiapharmaceutics.info In the context of metabolomics, GC-TOF-MS provides a robust platform for identifying and quantifying a wide array of metabolites, including this compound epoxide, in biological samples. mdpi.com

Table 2: Chromatographic Conditions for Analysis

| Technique | Column | Detector | Application | Reference |

| HPLC | Normal-phase | Fluorescence | Separation and quantification of fluorescently labeled ceramides (B1148491) in enzyme assays. | nih.gov |

| GC | DB 624 (30m x 0.32mm, 1.8µm) | FID | Quantification of residual solvents in pharmaceuticals. | scirp.orgscirp.org |

| GC-TOF-MS | - | TOF-MS | Untargeted metabolite profiling. | nih.govmdpi.com |

| This table provides examples of chromatographic conditions used in various analytical applications. |

Spectrophotometric and Fluorometric Assays for Monitoring this compound Activity and Interactions

Spectrophotometric and fluorometric assays are widely used to monitor the inhibitory activity of this compound and its epoxide derivative on various enzymes, particularly glycosidases. These assays are typically based on the enzymatic cleavage of a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.

A common spectrophotometric assay for glycosidases utilizes 4-nitrophenyl-glycoside substrates. tandfonline.com The enzymatic hydrolysis of this substrate releases 4-nitrophenol, which, upon alkalinization, develops a yellow color that can be quantified by measuring the absorbance at 405 nm. tandfonline.com This method allows for the determination of enzyme kinetics and the inhibitory effects of compounds like this compound epoxide, including the calculation of IC₅₀ and Kᵢ values. tandfonline.com

Fluorometric assays offer higher sensitivity and are frequently employed for detecting glycosidase activity. nih.govacs.org A prevalent substrate is 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). nih.govnih.govumich.edu Enzymatic cleavage of 4-MUG releases the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU), which can be detected with high sensitivity. nih.govumich.edu this compound epoxide is often used in these assays as a selective inhibitor to differentiate between different types of β-glucosidases. nih.govumich.edu For instance, by measuring the fluorescence in the presence and absence of this compound epoxide, one can specifically determine the activity of glucocerebrosidase. umich.edu

Fluorescence polarization-based activity-based protein profiling (ABPP) is another advanced technique used to discover and characterize inhibitors. acs.org This method can be used to assess the in situ target engagement of inhibitors like this compound epoxide. acs.orgnih.gov Additionally, high-throughput screening assays using fluorescence quenching have been developed to study membrane-protein interactions, which can be modulated by inhibitors. nih.gov

Table 3: Common Substrates in Spectrophotometric and Fluorometric Assays

| Assay Type | Substrate | Detection Principle | Application |

| Spectrophotometric | 4-Nitrophenyl-β-D-glucopyranoside | Release of 4-nitrophenol, measured at 405 nm. | Determining glycosidase activity and inhibition. |

| Fluorometric | 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Release of fluorescent 4-methylumbelliferone (4-MU). | Sensitive detection of β-glucosidase activity. |

| Fluorometric | NBD- or BODIPY-labeled GlcCer | Separation and detection of fluorescently labeled ceramide products by HPLC. | Measuring acid and neutral β-glucocerebrosidase activity. |

| This table summarizes key substrates used to monitor enzyme activity in the presence of inhibitors like this compound. |

Future Directions and Emerging Research Frontiers for Conduritol B

Novel Synthetic Approaches for Conduritol B and its Bioactive Analogs

One promising strategy involves the enzymatic resolution of this compound and C derivatives. acs.orgiupac.org This method has been successfully used to prepare all possible enantiomeric pairs of conduritol stereoisomers. acs.org The process often starts from readily available materials like myo-inositol and employs enzymes to selectively hydrolyze specific ester derivatives, allowing for the separation of enantiomers. acs.orgacs.org Further chemical modifications, such as oxidation, reduction, and Mitsunobu reactions, can then be used to generate a diverse library of conduritol analogs. acs.orgacs.org

Another innovative approach utilizes ring-closing metathesis (RCM) as a key step. ebi.ac.uk This powerful reaction allows for the construction of the cyclohexene (B86901) ring from acyclic precursors. For instance, novel 1-aryl-1-deoxyconduritols F have been synthesized from D-xylose using RCM, which provides a pathway to analogs with aromatic substituents. lookchem.com The development of new catalysts and a deeper understanding of the RCM mechanism are expected to further expand the scope of this method for creating diverse conduritol-based structures.

Microbial oxidation of aromatic compounds like benzene (B151609) and halobenzenes has also been a fruitful avenue for producing enantiopure unsaturated cyclic cis-diols, which serve as valuable precursors for conduritol synthesis. acs.org These microbial transformations offer a green and efficient way to introduce chirality early in the synthetic sequence.

Future efforts in this area will likely focus on:

The development of more efficient and selective enzymatic resolutions.

The discovery and application of new catalytic methods for asymmetric synthesis.

The use of computational modeling to design and predict the outcomes of synthetic routes.

The synthesis of conduritol analogs with novel functionalities to probe biological systems in new ways.

Exploration of Undiscovered Enzymatic Targets and Biochemical Roles

While this compound epoxide (CBE) is well-established as an irreversible inhibitor of the lysosomal glucocerebrosidase (GBA), its full spectrum of enzymatic targets within the cell is still being elucidated. nih.govtocris.comnih.gov Understanding the off-target effects of CBE is crucial for interpreting data from cellular and animal models of Gaucher disease, which are often generated using this inhibitor. nih.govcapes.gov.br

Recent studies using activity-based protein profiling (ABPP) have begun to map the in vivo targets of CBE with greater precision. nih.govnih.gov These studies have confirmed that GBA is the primary target, but have also identified other glycosidases that can be inhibited by CBE, albeit at higher concentrations. nih.govnih.govresearchgate.net In cells and zebrafish larvae, non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase have been identified as major off-targets. nih.govnih.gov In the brain of mice, a narrow window for selective inhibition of GBA has been observed. nih.govresearchgate.net

The exploration of these secondary targets may reveal new biochemical roles for this compound and its derivatives. For instance, the inhibition of GBA2 could have implications for understanding cellular processes outside of the lysosome. Furthermore, investigating the interaction of this compound with other glycosidases, such as β-galactosidase and α-galactosidase, could uncover novel regulatory pathways. nih.gov

Future research in this area will likely involve:

Broader application of ABPP and other proteomic techniques to identify the complete set of CBE-binding proteins in various cell types and tissues.

Functional studies to determine the biological consequences of inhibiting the newly identified off-targets.

The design of more selective this compound analogs that can distinguish between different glycosidases, allowing for more precise dissection of their individual functions. nih.gov

Investigation into potential non-enzymatic roles of this compound within the cell.

A summary of the inhibitory effects of this compound epoxide on various glycosidases is presented in the table below.

| Enzyme | Organism/System | IC50 Value (µM) | Method |

| Glucocerebrosidase (GBA) | Recombinant Human | 4.28 - 9.49 | Enzymatic Assay |

| Glucocerebrosidase (GBA) | Zebrafish Larvae | 44.1 | Competitive ABPP |

| Non-lysosomal Glucosylceramidase (GBA2) | Zebrafish Larvae | 890 | Competitive ABPP |

| α-Glucosidase (GAA) | Zebrafish Larvae | 9550 | Competitive ABPP |

| Neutral α-glucosidase AB (GANAB) | Zebrafish Larvae | 4700 | Competitive ABPP |

| β-Glucuronidase (GUSB) | Zebrafish Larvae | 6470 | Competitive ABPP |

| β-Galactosidase | Zebrafish Larvae | 11200 | Enzymatic Assay |

| α-Galactosidase | Zebrafish Larvae | 22500 | Enzymatic Assay |

This table was generated based on data from multiple sources. nih.govtocris.com

Integration of this compound Research with Systems Biology and Glycoproteomics

The study of this compound and its biological effects is poised to benefit significantly from integration with systems-level approaches like systems biology and glycoproteomics. medchemexpress.comuva.nl These fields offer the tools to move beyond a single-target focus and understand the broader network-level consequences of inhibiting enzymes like GBA.

Systems Biology: By inhibiting a key enzyme in glycosphingolipid metabolism, this compound epoxide can be used as a tool to perturb cellular networks and study the resulting changes across multiple molecular layers, including the transcriptome, proteome, and metabolome. This approach can help to uncover novel pathways affected by GBA deficiency and identify potential new therapeutic targets for Gaucher disease and related neurodegenerative disorders. nih.gov For example, systems-level analysis of CBE-treated models could reveal compensatory changes in other metabolic pathways or signaling cascades.

Glycoproteomics: Glycoproteomics, the large-scale study of protein glycosylation, is another frontier for this compound research. nih.govnih.gov Since GBA is a glycoprotein (B1211001) itself and is involved in the degradation of a glycosphingolipid, its inhibition by CBE can have downstream effects on the glycoproteome. nih.gov Advanced mass spectrometry-based glycoproteomic techniques can be used to profile changes in the site-specific glycosylation of proteins in response to CBE treatment. biorxiv.orgbiorxiv.org This could reveal how GBA deficiency alters the glycosylation landscape of the cell and how these changes contribute to the pathophysiology of Gaucher disease. Isotope-targeted glycoproteomics (IsoTaG) is one such powerful method for identifying intact glycopeptides from complex biological samples. nih.gov

Future directions at the intersection of this compound research and these fields include:

Multi-omics studies (genomics, transcriptomics, proteomics, metabolomics) of CBE-treated cells and animal models to build comprehensive models of the cellular response to GBA inhibition.

Quantitative glycoproteomic analyses to map the specific changes in N- and O-linked glycosylation that occur upon treatment with CBE. nih.gov

The use of this compound in combination with other chemical probes to simultaneously investigate multiple cellular pathways.

Development of computational models to integrate multi-omics data and predict the systemic effects of this compound.

Development of this compound-Based Probes for Advanced Biochemical Imaging

The development of chemical probes derived from this compound holds great promise for the visualization and study of glycosidase activity in living systems. universiteitleiden.nlmskcc.orgnih.gov By attaching reporter molecules, such as fluorophores or biotin (B1667282), to the this compound scaffold, researchers can create powerful tools for biochemical imaging and activity-based protein profiling (ABPP). uva.nlrsc.orgepfl.ch

Fluorescently labeled this compound analogs can be used to directly visualize the localization and activity of target enzymes in living cells and organisms. nih.govrsc.org These probes can provide real-time information on enzyme dynamics, which is not possible with traditional biochemical assays on cell lysates. The design of probes with different fluorescent properties, such as those that enable fluorescence resonance energy transfer (FRET), could allow for ratiometric imaging and more quantitative measurements of enzyme activity. rsc.org

In addition to fluorescence imaging, this compound-based probes can be developed for other imaging modalities, such as magnetic resonance imaging (MRI). rsc.org This would enable the non-invasive, whole-body imaging of glycosidase activity in animal models, providing valuable insights into disease progression and the efficacy of therapeutic interventions.